
4-(2,4-Dichloro-5-isopropoxyphenyl)-3,5-thiomorpholinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dichloro-5-isopropoxyphenyl)-3,5-thiomorpholinedione is a synthetic organic compound known for its unique chemical structure and properties. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure includes a thiomorpholine ring, which is a sulfur-containing heterocycle, and a dichloro-isopropoxyphenyl group, contributing to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dichloro-5-isopropoxyphenyl)-3,5-thiomorpholinedione typically involves multiple steps:
Starting Materials: The synthesis begins with 2,4-dichloro-5-isopropoxyaniline.
Formation of Intermediate: The aniline derivative is reacted with thiophosgene to form the corresponding isothiocyanate intermediate.
Cyclization: The isothiocyanate intermediate undergoes cyclization with an appropriate amine to form the thiomorpholine ring.
Oxidation: The final step involves the oxidation of the thiomorpholine ring to introduce the dione functionality.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-(2,4-Dichloro-5-isopropoxyphenyl)-3,5-thiomorpholinedione undergoes various chemical reactions, including:
Oxidation: The thiomorpholine ring can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiomorpholine derivatives with different oxidation states.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Thiomorpholine Derivatives: From reduction reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
4-(2,4-Dichloro-5-isopropoxyphenyl)-3,5-thiomorpholinedione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichloro-5-isopropoxyphenyl)-3,5-thiomorpholinedione involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: It can modulate oxidative stress pathways, apoptosis, or cell proliferation, depending on its specific application.
Comparison with Similar Compounds
- 2,4-Dichloro-5-isopropoxyphenylhydrazine
- 2,4-Dichloro-5-isopropoxyaniline
- Oxadiazon
Comparison:
- Uniqueness: 4-(2,4-Dichloro-5-isopropoxyphenyl)-3,5-thiomorpholinedione is unique due to its thiomorpholine ring and dione functionality, which are not present in the similar compounds listed above.
- Reactivity: The presence of the thiomorpholine ring enhances its reactivity compared to other similar compounds, making it a valuable intermediate in various synthetic processes.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(2,4-dichloro-5-propan-2-yloxyphenyl)thiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO3S/c1-7(2)19-11-4-10(8(14)3-9(11)15)16-12(17)5-20-6-13(16)18/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJOHTQNYPVDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C(=O)CSCC2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
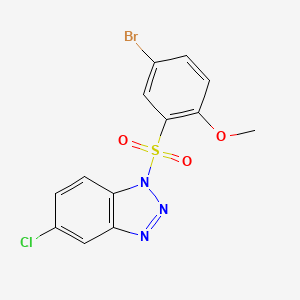
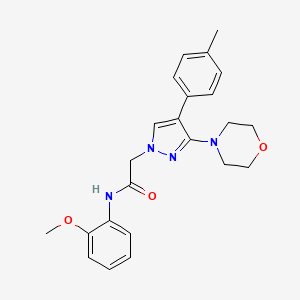


![[1-(Bromomethyl)naphthalen-2-yl]methanol](/img/structure/B2593744.png)
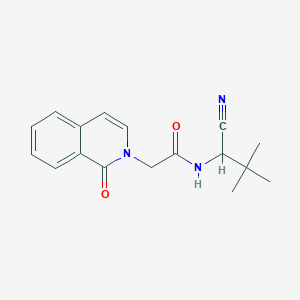
![N-benzyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2593747.png)

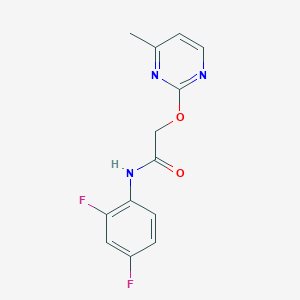
![3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride](/img/structure/B2593753.png)
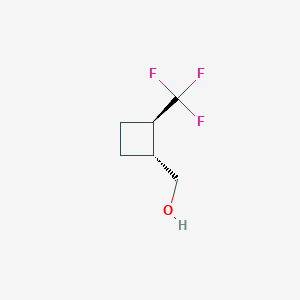

![5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2593760.png)
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2593762.png)
